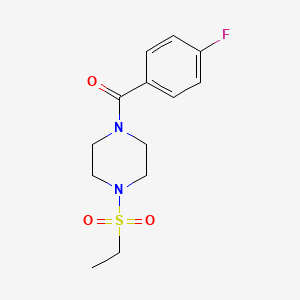

![molecular formula C17H15N5O4 B5590832 N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)

N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine often involves multi-step reactions, including the formation of Schiff bases, use of amine groups, and the introduction of nitro and methoxy functional groups. For instance, compounds with related structures have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines or by direct condensation methods (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine can be intricate due to the presence of various functional groups. These structures are often elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the crystal and can show the conformational details of the molecule (Murugavel et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine may involve its nitro group, methoxy substituents, and the triazole ring. Nitro groups can participate in reduction reactions or act as electron-withdrawing groups, affecting the electronic properties of the compound. Methoxy groups can engage in nucleophilic substitution reactions or influence the reactivity through electron-donation via resonance (Conturo & Jeffrey, 1982).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular architecture. For example, the crystal structure can be determined by X-ray diffraction methods, which provide information on the spacing between molecules in the crystal lattice and the overall symmetry of the compound (Yang et al., 2007).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The synthesis of novel 1,2,4-triazole derivatives, including structures related to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, has demonstrated significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds exhibiting good to moderate activities against test microorganisms. This finding highlights the potential of such compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Anticancer Activities

The exploration of 1,2,4-triazoles for anticancer applications has also been a significant area of research. Shivarama Holla et al. (2003) reported the synthesis and characterization of Mannich bases derived from 1,2,4-triazoles, which were tested for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some compounds exhibited slight potency, suggesting the therapeutic potential of these derivatives in cancer treatment (Shivarama Holla, B., Veerendra, B., Shivananda, M., & Poojary, B., 2003).

Organic Synthesis Intermediates

Compounds structurally similar to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine serve as potent intermediates in the synthesis of oxygen-functionalized aromatic compounds. Nakamura et al. (2003) described a general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, showcasing the utility of such compounds in organic synthesis and their potential in producing various functionally diverse molecules (Nakamura, S., Uchiyama, M., & Ohwada, T., 2003).

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential biological activities, given the known activities of other triazole compounds . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

Eigenschaften

IUPAC Name |

(E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-25-17-7-2-13(9-20-21-11-18-19-12-21)8-14(17)10-26-16-5-3-15(4-6-16)22(23)24/h2-9,11-12H,10H2,1H3/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLNAWHURXIFEE-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

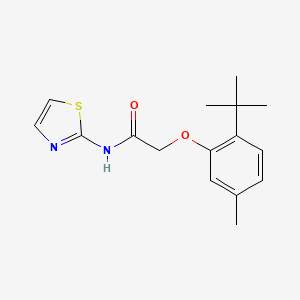

![rel-(3aS,6aS)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5590761.png)

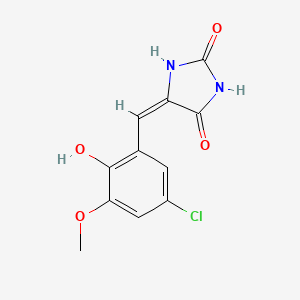

![5-butyl-4-ethyl-2-[2-(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5590765.png)

![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)

![3-({[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5590791.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-methylphenyl)cyclopropyl]benzamide](/img/structure/B5590807.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)

![4-(2-methoxyphenyl)-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B5590820.png)

![2-ethyl-8-{[5-(ethylthio)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5590834.png)

![2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)